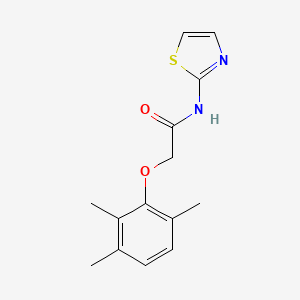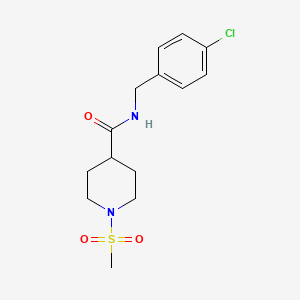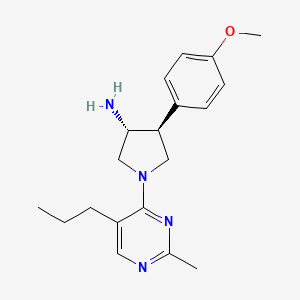
4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of a larger family of fluorinated biphenyl carboxamides, which have garnered interest due to their structural complexity and potential for varied applications in materials science and pharmacology. Although the specific compound "4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide" is not directly mentioned in the available literature, related compounds have been synthesized and studied, shedding light on possible characteristics and applications.
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, fluorodisplacement, and cyclization processes. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates a complex synthesis pathway involving condensation of dimethylamine with a carboxylic acid precursor, followed by cyclization and saponification steps (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined through crystallographic methods, providing insights into the arrangement of fluorine atoms and the overall molecular geometry. For instance, the crystal structure of the mentioned pyrazolo[1,5-a]pyrimidine derivative reveals the spatial arrangement conducive to biological activity (Liu et al., 2016).
Chemical Reactions and Properties
Fluorinated biphenyl carboxamides participate in various chemical reactions, highlighting their reactivity and potential functionalization. The introduction of fluorine atoms significantly influences the chemical properties, including enhanced stability and reactivity towards nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of fluorinated aromatic polyamides, for instance, include high solubility in organic solvents, transparency, and toughness in film form. These materials exhibit glass transition temperatures ranging from 200 to 303°C and significant thermal stability up to 450°C (Hsiao et al., 1999).
特性
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO/c1-21(2)15(22)12-6-4-3-5-11(12)10-7-8-14(17)13(9-10)16(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPAXCHTGPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)
![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)
![2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)



![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)
![(4aR*,8aR*)-2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5645307.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)
![N-{2-[1-(methylsulfonyl)-2-piperidinyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645326.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5645336.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-thiazole-4-carboxamide](/img/structure/B5645341.png)